molecular formula C19H22N6O3 B11984194 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11984194
M. Wt: 382.4 g/mol
InChI Key: JSKJRHOCCDLZTG-ZVBGSRNCSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound with a unique structure that combines a purine derivative with a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common route starts with the preparation of the purine derivative, followed by the introduction of the hydrazide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups into more reactive forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid
  • 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

Uniqueness

What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide apart is its unique combination of a purine derivative and a hydrazide group. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N6O3/c1-12(2)14-7-5-13(6-8-14)9-21-22-15(26)10-25-11-20-17-16(25)18(27)24(4)19(28)23(17)3/h5-9,11-12H,10H2,1-4H3,(H,22,26)/b21-9+

InChI Key

JSKJRHOCCDLZTG-ZVBGSRNCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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